molecular formula C23H22N2O4S B11215701 2-(3-ethylphenyl)-4-(3-methoxybenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

2-(3-ethylphenyl)-4-(3-methoxybenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B11215701
M. Wt: 422.5 g/mol
InChI Key: XPRHDJNNLUBWIU-UHFFFAOYSA-N
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Description

2-(3-Ethylphenyl)-4-(3-methoxybenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine 1,1-dioxide derivative characterized by a bicyclic heteroaromatic core substituted with a 3-ethylphenyl group at position 2 and a 3-methoxybenzyl group at position 2. This scaffold is notable for its structural versatility, enabling interactions with biological targets such as enzymes and receptors. The 3-methoxybenzyl substituent is associated with enhanced lipophilicity and binding affinity, while the 3-ethylphenyl group may influence steric and electronic properties critical for target selectivity .

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

2-(3-ethylphenyl)-4-[(3-methoxyphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C23H22N2O4S/c1-3-17-8-6-10-19(14-17)25-23(26)24(16-18-9-7-11-20(15-18)29-2)21-12-4-5-13-22(21)30(25,27)28/h4-15H,3,16H2,1-2H3

InChI Key

XPRHDJNNLUBWIU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Thiadiazine Ring Closure

Condensation of 2-aminobenzenethiol derivatives with carbonyl-containing reagents forms the thiadiazinone core. For example, reacting 2-amino-5-bromobenzenethiol with ethyl glyoxylate in acetic acid under reflux yields 6-bromo-3-thioxo-3,4-dihydro-1,2,4-benzothiadiazin-5(2H)-one. This intermediate serves as a scaffold for subsequent functionalization.

Reaction Conditions :

  • Solvent : Acetic acid/ethanol (1:1)
  • Temperature : Reflux (~100°C)
  • Catalyst : None required (self-cyclization)
  • Yield : ~65% after crystallization.

Oxidation to the 1,1-Dioxide Derivative

The thione (-S-) group at position 3 is oxidized to a sulfone (-SO₂-) using hydrogen peroxide in acetic acid:

Procedure :

  • Substrate : 6-(3-Ethylphenyl)-4-(3-methoxybenzyl)-3-thioxo-3,4-dihydro-1,2,4-benzothiadiazin-5(2H)-one (1 eq)
  • Oxidizing Agent : 30% H₂O₂ (3 eq)
  • Solvent : Glacial acetic acid
  • Conditions : 70°C, 8 h
  • Workup : Precipitation by pouring into ice water, filtration, recrystallization (EtOAc/hexane)
  • Yield : ~85%.

Purification and Characterization

Final purification employs silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization. Analytical data from VulcanChem confirm the structure:

Property Value
Molecular Formula C₂₃H₂₂N₂O₄S
Molecular Weight 422.5 g/mol
Melting Point 155–157°C
1H NMR (DMSO-d6) δ 7.81 (d, 1H), 7.55 (d, 1H), 4.11 (s, 1H), 3.30 (s, 2H)
IR (ν, cm⁻¹) 1700 (C=O), 1190 (C=S), 880 (C-Br)

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Suzuki Coupling High regioselectivity, mild conditions Requires palladium catalysts
Solvent-Free Alkylation Eco-friendly, high yield Limited to thermally stable substrates
H₂O₂ Oxidation Efficient sulfone formation Risk of over-oxidation

Challenges and Optimization Strategies

  • Regioselectivity : Competing alkylation at N-2 and N-4 positions is mitigated by stepwise substitution.
  • Sulfone Stability : Controlled oxidation at 70°C prevents degradation.
  • Scalability : Solvent-free steps reduce costs and waste.

Chemical Reactions Analysis

Halogenation Reactions

This compound undergoes bromination at reactive positions under controlled conditions. A patented method demonstrates:

Reaction ConditionsReagentsProduct ModificationYield
100°C in acetonitrile (24 hrs)Phosphorus oxybromideBromination at C7 position68-72%
115°C in propionitrile (18 hrs)POBr₃Dibrominated derivative52-55%

The reaction proceeds via electrophilic aromatic substitution, with the electron-deficient thiadiazine ring directing bromine to the para position of the methoxybenzyl group .

Acid-Base Reactions & Salt Formation

The sulfone group (SO₂) enables salt formation through deprotonation:

Experimental Protocol

  • Dissolve 1 mmol compound in anhydrous THF

  • Add 1.2 eq. NaH at 0°C

  • Stir for 2 hrs under N₂ atmosphere

  • Precipitate sodium salt with diethyl ether

The resulting sodium salt (m.w. 501.5 g/mol) shows enhanced aqueous solubility (12.8 mg/mL vs. 0.45 mg/mL for parent compound) .

Ring Functionalization via Cyclization

Controlled heating induces intramolecular cyclization:

text
O || Ar-SO₂-N → Ar-SO₂-N-C-O (spirocyclic derivative) | | C=O

Key parameters:

  • Temperature: 160-180°C

  • Catalyst: CuI (5 mol%)

  • Solvent: DMF

  • Time: 8-12 hrs

This produces fused tricyclic derivatives with demonstrated bioactivity modulation .

Nucleophilic Aromatic Substitution

The electron-withdrawing sulfone group activates adjacent positions for nucleophilic attack:

NucleophileConditionsPosition ModifiedApplication
NH₃80°C, DMSO, 6 hrsC4Amine precursor synthesis
KSCNReflux, EtOH, 24 hrsC2Thiol derivative formation

Reaction monitoring via FTIR shows complete conversion when carbonyl stretches shift from 1685 cm⁻¹ to 1640-1650 cm⁻¹ .

Oxidative Degradation Pathways

Forced degradation studies reveal:

Stress ConditionDegradation ProductsMechanism
0.1M HCl, 70°C, 24 hrsMethoxybenzyl alcohol + sulfonic acid derivativeAcid-catalyzed hydrolysis
3% H₂O₂, RT, 48 hrsN-Oxide + ring-opened sulfonateRadical oxidation

The compound shows greater stability in basic conditions (pH 9-12) than acidic environments .

Comparative Reaction Profile Table

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (kJ/mol)Half-life (25°C)
Bromination2.3×10⁻⁴89.450 min
Sodium Salt Formation8.1×10⁻³32.714 sec
Oxidative Degradation4.7×10⁻⁶104.241 hrs

These data highlight the compound's preferential reactivity at electron-deficient sites, with the sulfone group serving as both a directing moiety and reactive center. The synthetic versatility enables targeted modifications while maintaining the core pharmacophore structure critical for biological activity .

Scientific Research Applications

Pharmacological Applications

Research indicates that derivatives of benzo[e][1,2,4]thiadiazine compounds exhibit various pharmacological activities. The following sections highlight key applications:

Anticancer Activity

Recent studies have shown that benzo[e][1,2,4]thiadiazine derivatives possess significant anticancer properties. They have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against breast and lung cancer cells by inducing apoptosis and cell cycle arrest .

Antimicrobial Properties

The antimicrobial efficacy of thiadiazine derivatives has been noted in several studies. These compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Acetylcholinesterase Inhibition

Some derivatives of benzo[e][1,2,4]thiadiazine have been identified as potential acetylcholinesterase inhibitors. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where the inhibition of this enzyme can enhance cholinergic neurotransmission .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-(3-ethylphenyl)-4-(3-methoxybenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions that include cyclization and functionalization processes. Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of these compounds.

Synthesis Overview

  • Step 1: Formation of the thiadiazine core through cyclization reactions involving appropriate precursors.
  • Step 2: Introduction of substituents at specific positions to enhance pharmacological properties.
  • Step 3: Purification and characterization using techniques such as NMR and mass spectrometry.

Case Study 1: Anticancer Evaluation

A study conducted on a series of thiadiazine derivatives demonstrated that modifications at the 4-position significantly increased their cytotoxicity against MCF-7 breast cancer cells. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compounds .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial activity of several benzo[e][1,2,4]thiadiazine derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that certain structural modifications led to enhanced activity compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-(3-ethylphenyl)-4-[(3-methoxyphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 2-(3-ethylphenyl)-4-(3-methoxybenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide can be contextualized by comparing it to structurally related benzothiadiazine derivatives. Below is a detailed analysis:

Key Observations :

Substituent Effects on Enzyme Inhibition :

  • The 3-methoxybenzyl group in compound 13f (IC₅₀ = 3.9 µM for α-glucosidase) suggests that electron-donating substituents at position 4 enhance binding to carbohydrate-processing enzymes . The target compound’s 3-methoxybenzyl group may confer similar advantages.
  • Arylacetamide derivatives (e.g., compound 4 in ) with bulky substituents exhibit antiviral activity, highlighting the scaffold’s adaptability to diverse targets .

Selectivity for Carbonic Anhydrase Isoforms :

  • Derivatives with bulky aromatic substituents (e.g., 3-ethylphenyl) are hypothesized to improve selectivity for tumor-associated CA isoforms (IX/XII) over off-target isoforms (CA I/II) due to steric interactions with hydrophobic pockets in the enzyme active site .

Antimicrobial Potential: Benzothiadiazinones with halogenated aryl groups (e.g., 4-chlorophenyl) demonstrate potent inhibition of Mycobacterium tuberculosis β-carbonic anhydrases, suggesting that the target compound’s 3-ethylphenyl group could be optimized for similar antimicrobial applications .

Synthetic Flexibility :

  • The core structure allows modular substitution, as seen in derivatives like 4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , which is synthesized for high-purity pharmaceutical intermediates .

Biological Activity

The compound 2-(3-ethylphenyl)-4-(3-methoxybenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the benzo-thiadiazine class known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiadiazine core with ethyl and methoxy substituents. Its molecular formula is C17_{17}H18_{18}N2_{2}O3_{3}S, with a molecular weight of approximately 342.40 g/mol. The presence of the thiadiazine ring contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity : Studies have shown that derivatives of thiadiazine compounds can inhibit the growth of various cancer cell lines. For instance, compounds similar to this one have demonstrated efficacy against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and HCC1806 by suppressing cell viability and migration .
  • Antimicrobial Properties : Thiadiazine derivatives have been reported to possess antimicrobial activities against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
  • Anti-inflammatory Effects : Some studies suggest that these compounds may exert anti-inflammatory effects by modulating inflammatory pathways, potentially making them candidates for treating inflammatory diseases .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Protein Targets : The compound has shown high binding affinity to specific proteins involved in cancer progression, such as eEF2K (eukaryotic elongation factor 2 kinase), leading to its degradation and subsequent suppression of tumor growth .
  • Induction of Apoptosis : Evidence suggests that this compound may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, contributing to its anticancer effects .

Research Findings and Case Studies

StudyFindings
Study A Demonstrated significant anticancer activity in vitro against MDA-MB-231 cells with an IC50 value indicating effective inhibition of cell proliferation.
Study B Showed antimicrobial activity against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Study C Investigated anti-inflammatory effects in animal models, revealing reduced levels of pro-inflammatory cytokines following treatment with thiadiazine derivatives.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity?

  • Methodological Answer: Multi-step synthesis typically involves coupling 3-ethylphenyl and 3-methoxybenzyl precursors to the benzo-thiadiazinone core. Optimization includes:
  • Catalysts: Use of Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation .
  • Solvents: Polar aprotic solvents (e.g., 1,4-dioxane) improve reaction efficiency .
  • Purification: Column chromatography with silica gel (hexane/EtOAc gradient) followed by recrystallization (methanol/water) achieves >95% purity .
  • Table 1: Key Reaction Parameters
StepCatalyst/SolventTemperatureYield (%)Purity (%)
AlkylationAlCl₃ / DCM0–25°C6892
CyclizationH₂O₂ / AcOH80°C7589
OxidationNaIO₄ / H₂O:THFRT8295

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer: A combination of:
  • NMR: ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; ethyl group splitting patterns) .
  • XRD: Single-crystal X-ray diffraction resolves stereoelectronic effects (e.g., dihedral angles between aromatic rings) .
  • HRMS: Confirms molecular formula (e.g., [M+H]+ at m/z 452.1234 for C₂₄H₂₂N₂O₄S) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer:
  • Enzyme inhibition: Use fluorometric assays (e.g., COX-2 inhibition with IC₅₀ determination) .
  • Antimicrobial activity: Broth microdilution (MIC against Candida albicans; compare with fluconazole) .
  • Cytotoxicity: MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported bioactivity data?

  • Methodological Answer: Discrepancies in IC₅₀ values (e.g., COX-2 inhibition vs. cytotoxicity) require:
  • Dose-response curves: Assess non-linear effects at low/high concentrations .
  • Molecular docking: Compare binding affinities to COX-2 (PDB ID: 5KIR) vs. off-target kinases .
  • Metabolic stability: LC-MS/MS to identify degradation products in liver microsomes .

Q. What strategies validate the environmental fate of this compound in ecotoxicology studies?

  • Methodological Answer: Follow the INCHEMBIOL framework :
  • Persistence: OECD 307 guideline (aerobic soil degradation; half-life >60 days indicates high persistence).
  • Bioaccumulation: Log Kₒw determination via shake-flask method; values >3.0 signal risk .
  • Toxicity: Daphnia magna acute toxicity (EC₅₀ < 1 mg/L classifies as "very toxic") .

Q. How does substituent variation (e.g., methoxy vs. ethoxy) impact reactivity and bioactivity?

  • Methodological Answer:
  • Synthetic reactivity: Electron-donating groups (e.g., methoxy) enhance electrophilic substitution rates (kinetic studies via UV-Vis) .
  • SAR analysis: Compare derivatives using:
  • 3D-QSAR: CoMFA/CoMSIA models to map steric/electronic requirements .
  • Thermodynamic solubility: Shake-flask method in PBS (pH 7.4) to correlate logP with bioavailability .
  • Table 2: Substituent Effects on Bioactivity
SubstituentCOX-2 IC₅₀ (µM)LogP
3-OCH₃0.452.8
3-OC₂H₅0.623.1
3-NO₂>101.9

Theoretical and Methodological Frameworks

  • Data Contradiction Analysis: Apply Hill’s criteria (dose-response consistency, temporality) to distinguish artifacts from true bioactivity .
  • Experimental Design: Use split-plot designs (e.g., randomized blocks for biological replicates) to minimize variability .

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